Enantiomeric Half-Life Differential: (R)-Adrafinil's Active Metabolite vs. (S)-Modafinil
The active metabolite of (R)-Adrafinil, which is (R)-modafinil (armodafinil), demonstrates a significantly longer elimination half-life in humans compared to its S-enantiomer, (S)-modafinil. This differential clearance dictates the duration of pharmacological action [1].
| Evidence Dimension | Elimination half-life (t½) of active metabolite |
|---|---|
| Target Compound Data | 12-15 hours for (R)-modafinil (armodafinil), the active metabolite of (R)-Adrafinil |
| Comparator Or Baseline | (S)-modafinil (esmodafinil), the S-enantiomer: 3-5 hours |
| Quantified Difference | Approximately 3- to 5-fold longer for the R-enantiomer |
| Conditions | Human clinical pharmacokinetic studies; reported in multiple sources [1] |
Why This Matters
This difference directly impacts in vivo study design; (R)-Adrafinil provides a sustained, consistent exposure to the active R-enantiomer, avoiding the fluctuating pharmacokinetics of a racemic mixture.
- [1] Robertson P Jr, Hellriegel ET. Clinical pharmacokinetic profile of modafinil. Clin Pharmacokinet. 2003;42(2):123-37. doi: 10.2165/00003088-200342020-00002 View Source
